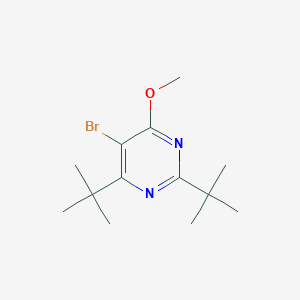

5-Bromo-2,4-di-tert-butyl-6-methoxypyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,4-ditert-butyl-6-methoxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BrN2O/c1-12(2,3)9-8(14)10(17-7)16-11(15-9)13(4,5)6/h1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQZKFBQOOKOCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=NC(=N1)C(C)(C)C)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of 5 Bromo 2,4 Di Tert Butyl 6 Methoxypyrimidine Analogues

Nucleophilic Aromatic Substitution (SNAr) on Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings like pyrimidine. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups. libretexts.orgyoutube.com

In substituted pyrimidines, halogens and alkoxy groups can act as leaving groups in SNAr reactions. The C-5 position in pyrimidine nucleosides, when substituted with bromine, is known to be susceptible to direct displacement by nucleophiles. nih.govresearchgate.net The reactivity is influenced by the electron-deficient nature of the pyrimidine ring.

For a compound like 5-Bromo-2,4-di-tert-butyl-6-methoxypyrimidine, both the bromine at C-5 and the methoxy (B1213986) group at C-6 are potential leaving groups. However, the methoxy group's displacement is often facilitated when the pyrimidine ring is activated. For instance, 4-Methoxy-5-nitropyrimidine (B8763125) reacts with hydrazine, where the methoxy group is displaced to form 4-hydrazino-5-nitropyrimidine. rsc.org In this case, the nitro group at C-5 strongly activates the C-4 position for nucleophilic attack. The bulky tert-butyl groups at C-2 and C-4 in the title compound may sterically hinder the approach of nucleophiles to the adjacent C-5 and C-6 positions.

The relative leaving group ability in SNAr reactions does not always follow the trends seen in aliphatic substitutions. While iodide is typically the best leaving group in SN2 reactions, in SNAr, the reactivity can be influenced by the electronegativity of the halogen, which polarizes the carbon-halogen bond, making the carbon more susceptible to nucleophilic attack.

Table 1: Examples of Nucleophilic Displacement on Pyrimidine Analogues

| Pyrimidine Substrate | Nucleophile | Position of Attack | Product | Reference |

| 4-Methoxy-5-nitropyrimidine | Hydrazine | C-4 | 4-Hydrazino-5-nitropyrimidine | rsc.org |

| 5-Bromouracil derivatives | Various nucleophiles | C-5 | 5-Substituted uracil (B121893) derivatives | nih.gov |

| 2,4-dichloroquinoline | Arylboronic acids | C-4 | 2-chloro-4-arylquinoline | nih.gov |

The C-2, C-4, and C-6 positions of the pyrimidine ring are inherently electron-deficient due to the presence of the two nitrogen atoms and are thus primary sites for nucleophilic attack. The presence of substituents can further influence this reactivity. For instance, in 4,6-dichloropyrimidines, both chlorine atoms can be displaced by nucleophiles. The reaction with arylboronic acids in the presence of a palladium catalyst leads to the formation of 4,6-diarylpyrimidines. researchgate.net

The tert-butyl groups at C-2 and C-4 in this compound are not leaving groups but exert a significant steric and electronic influence. Sterically hindered pyrimidines, such as 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP), are known to function as non-nucleophilic bases. semanticscholar.orgnih.govsigmaaldrich.com This suggests that the C-2 and C-4 positions in the title compound would be highly resistant to nucleophilic attack due to the bulky tert-butyl groups. The primary sites for SNAr would remain the C-6 position (displacement of the methoxy group) and the C-5 position (displacement of the bromine), with the relative reactivity depending on the reaction conditions and the nature of the nucleophile.

Transformations Involving the Bromine Substituent

The bromine atom at the C-5 position is a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Brominated pyrimidines are excellent substrates for these reactions. mdpi.com The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, is a widely used method. For example, 5-bromopyrimidine (B23866) can be coupled with various arylboronic acids to synthesize 5-arylpyrimidines. worktribe.commdpi.comresearchgate.net

In the context of di- or tri-substituted pyrimidines, selective couplings can often be achieved. For instance, 5-bromo-2-iodopyrimidine (B48921) undergoes selective palladium-catalyzed cross-coupling reactions, where the more reactive iodine is displaced first, followed by reaction at the bromine position under different conditions. rsc.org This highlights the potential for sequential, site-selective functionalization. For this compound, the C-5 bromine atom would be the expected site for palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings.

Table 2: Palladium-Catalyzed Reactions on Bromopyrimidine Analogues

| Bromopyrimidine Substrate | Coupling Partner | Catalyst/Conditions | Product | Reaction Type | Reference |

| 5-Bromopyrimidine | Arylboronic acids | Pd(PPh₃)₄, Na₂CO₃ | 5-Arylpyrimidine | Suzuki | worktribe.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) | Arylboronic acids | Pd(PPh₃)₄ | 5-(4-Arylphenyl)-4,6-dichloropyrimidine | Suzuki | mdpi.comresearchgate.net |

| 5-Bromo-2-iodopyrimidine | Arylboronic acids | Pd catalyst | 2-Aryl-5-bromopyrimidine | Selective Suzuki | rsc.org |

The bromine atom on the pyrimidine ring can be used to generate organometallic reagents, such as organolithium or Grignard reagents, through metal-halogen exchange. These intermediates are potent nucleophiles that can react with a variety of electrophiles. For example, 5-bromopyrimidine can undergo a bromine-lithium exchange upon treatment with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures. acs.org The resulting 5-lithiopyrimidine can then be trapped with an electrophile.

This methodology has been used to synthesize 5-pyrimidylboronic acid from 5-bromopyrimidine by lithium-halogen exchange followed by reaction with triisopropylborate. worktribe.com The formation of such organometallic intermediates from this compound would create a nucleophilic center at C-5, allowing for the introduction of a wide range of substituents. However, the presence of other functional groups, like the methoxy group, and the steric hindrance from the tert-butyl groups must be considered as they can influence the stability and reactivity of the organometallic intermediate. wikipedia.orgnih.govrug.nl

Transformations Involving the Methoxy Substituent

The methoxy group on a pyrimidine ring can undergo several transformations. It can be cleaved to reveal a hydroxyl group, leading to the formation of a pyrimidinone, or it can be displaced by a nucleophile, as discussed in the SNAr section. The reactivity of the methoxy group is highly dependent on the other substituents on the ring.

In some cases, the methoxy group can facilitate ring transformations. For example, when 4-methoxy-5-nitropyrimidine is treated with an excess of hydrazine, it leads to the formation of 3-amino-4-nitropyrazole, indicating a ring cleavage and re-cyclization sequence initiated by nucleophilic attack. rsc.org While the bulky tert-butyl groups in this compound would likely disfavor such complex rearrangements, simple displacement of the methoxy group by strong nucleophiles (e.g., amines or thiols) at the C-6 position remains a plausible reaction pathway, especially under forcing conditions. wur.nl The introduction of different amine substituents at the 8-position of a pyrido[3,4-d]pyrimidine (B3350098) core has been shown to modulate biological activity, demonstrating the utility of varying substituents at positions analogous to C-6. acs.org

Demethylation and Alkyl Cleavage Reactions

The methoxy group at the C6 position of the pyrimidine ring is a potential site for nucleophilic attack, leading to demethylation. This reaction typically involves the cleavage of the O-CH₃ bond. While specific studies on this compound are not prevalent, the cleavage of alkoxy groups on pyrimidine rings is a known transformation, often requiring harsh conditions. For instance, treatment with strong acids like hydrobromic acid or Lewis acids such as boron tribromide can effect the cleavage of aryl methyl ethers to phenols. The resulting 6-hydroxypyrimidine derivative would be of significant interest due to its potential for tautomerism.

Cleavage of the C-C bond of the tert-butyl groups is less common due to the high stability of the sp³-hybridized carbon bond. Such reactions would require radical conditions or highly energetic processes that are generally not selective. researchgate.net However, the cleavage of alkyl groups from heteroaromatic systems is a documented process, often driven by the formation of a more stable aromatic system. researchgate.net

Below is a table summarizing typical conditions for related cleavage reactions on substituted aromatic compounds.

| Reaction Type | Reagent | Conditions | Product Type |

| O-Demethylation | HBr | High Temperature | Phenol/Hydroxypyrimidine |

| O-Demethylation | BBr₃ | Anhydrous, Low Temp | Phenol/Hydroxypyrimidine |

| C(sp³)-S Cleavage | NBS | Room Temperature | Disulfide |

| C(sp³)-S Cleavage | NFSI | Elevated Temperature | Disulfide |

This table presents generalized data for analogous reactions to illustrate potential pathways.

Potential for Tautomerism (e.g., oxo-pyrimidine forms)

The title compound, this compound, does not exhibit tautomerism in its ground state. However, if the methoxy group at the C6 position undergoes demethylation as described above, the resulting 5-bromo-2,4-di-tert-butylpyrimidin-6(1H)-one can exist in tautomeric equilibrium with its aromatic alcohol form, 5-bromo-2,4-di-tert-butyl-6-hydroxypyrimidine.

The equilibrium between the oxo (lactam) and hydroxy (lactim) forms is a hallmark of hydroxypyrimidines. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. In most cases, the oxo form is thermodynamically more stable. The loss of aromaticity in the pyrimidine ring is compensated by the formation of a stable amide-like functionality.

Role of Tert-Butyl Groups in Directing Reactivity and Selectivity

The two tert-butyl groups at the C2 and C4 positions play a dominant role in controlling the reactivity of the pyrimidine ring. Their influence is twofold, involving both steric and electronic effects.

Steric Effects on Reaction Pathways

Steric hindrance is a major consequence of the bulky tert-butyl groups. wikipedia.org These groups effectively shield the adjacent positions on the pyrimidine ring, namely the nitrogen atoms (N1 and N3) and the C5 position. This steric crowding can prevent or slow down reactions that would typically occur at these sites in less substituted pyrimidines. wikipedia.orgrsc.org

For example, in reactions involving electrophilic attack on the ring nitrogen atoms, such as N-alkylation, the tert-butyl groups would significantly hinder the approach of the electrophile. scialert.net This can lead to high regioselectivity, forcing reactions to occur at the less sterically encumbered N3 position or preventing N-alkylation altogether. scialert.net Similarly, nucleophilic substitution at the C2 or C4 positions, were a leaving group present, would be severely impeded. The introduction of tert-butyl groups has been shown to completely block certain photochemical reactions, such as the formation of cyclobutane (B1203170) pyrimidine dimers. rsc.org

The table below illustrates the impact of substituent size on reaction rates in related systems.

| Substituent at C4 | Reaction | Relative Rate | Primary Effect |

| -H | N-Alkylation | Fast | Low Steric Hindrance |

| -CH₃ | N-Alkylation | Moderate | Moderate Steric Hindrance |

| -t-Bu | N-Alkylation | Very Slow / No Reaction | High Steric Hindrance |

This table provides a conceptual comparison based on established principles of steric effects. scialert.net

Electronic Contributions to Reactivity

Electronically, tert-butyl groups are generally considered to be weakly electron-donating through an inductive effect (σ-donation) and hyperconjugation. This electron donation increases the electron density of the pyrimidine ring, which can have several consequences. Increased electron density can activate the ring towards electrophilic attack, although in this specific molecule, the steric hindrance is likely the overriding factor. Conversely, it deactivates the ring towards nucleophilic aromatic substitution.

The electronic effect of tert-butyl groups can also influence the redox properties of the molecule. Studies on other aromatic systems have shown that the incorporation of tert-butyl groups can raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making reduction more difficult. nih.govrsc.org This effect is attributed to a combination of hyperconjugation and electrostatic destabilization. nih.gov

Rearrangements and Ring Transformations

Substituted pyrimidines can undergo a variety of rearrangement reactions, often under thermal or catalytic conditions, leading to the formation of isomeric structures or entirely new heterocyclic systems.

Dimroth Rearrangement Pathways

The Dimroth rearrangement is a well-known isomerization reaction in nitrogen-containing heterocycles, including pyrimidines. wikipedia.org The classic Dimroth rearrangement involves the opening of the heterocyclic ring followed by re-closure in a different orientation, effectively swapping the positions of an endocyclic and an exocyclic nitrogen atom. nih.gov This reaction is typically observed in 1-alkyl-2-iminopyrimidines, which rearrange to 2-alkylaminopyrimidines. wikipedia.org

The compound this compound itself is not structured to undergo a classic Dimroth rearrangement. However, a synthetic analogue, such as a 2-imino- or 4-imino-pyrimidine derived from it, could potentially undergo this transformation. The rearrangement is often catalyzed by acid or base and can be influenced by temperature. nih.govbenthamscience.com

The general mechanism involves the following steps:

Addition of a nucleophile (often water or hydroxide) to the ring. wikipedia.org

Ring opening to form an open-chain intermediate.

Rotation around a C-N single bond.

Ring closure to form the rearranged heterocyclic ring.

Elimination of the nucleophile to restore aromaticity.

The rate and outcome of the Dimroth rearrangement are sensitive to the substituents on the pyrimidine ring. rsc.orgrsc.org The steric bulk of the tert-butyl groups in an analogue of the title compound would likely influence the energetics of the ring-opening and ring-closing steps, potentially affecting the reaction rate and the equilibrium position of the rearrangement.

Skeletal Editing Strategies (e.g., Pyrimidine to Pyridine (B92270) conversions)

Skeletal editing of heterocyclic compounds is a powerful strategy for the rapid diversification of molecular frameworks, offering a direct path to novel structures without the need for de novo synthesis. chinesechemsoc.orgnih.gov In the context of pyrimidine analogues, significant research has been directed towards their conversion into pyridines, a transformation that alters the core structure and can modulate biological and physical properties. chinesechemsoc.orgsciencedaily.com These transformations often involve the cleavage and reformation of bonds within the pyrimidine ring, effectively swapping atoms to generate the pyridine core. chinesechemsoc.orgnih.gov

One prominent strategy for the conversion of pyrimidines to pyridines involves a two-atom swap, specifically a C–N to C–C exchange. chinesechemsoc.orgchinesechemsoc.org This method typically proceeds through a two-step, one-pot process. Initially, the pyrimidine ring is activated, for instance, by triflic anhydride (B1165640) (Tf₂O). chinesechemsoc.orgchinesechemsoc.org This activation facilitates a subsequent nucleophilic addition and a Dimroth rearrangement to furnish the pyridine product. chinesechemsoc.orgchinesechemsoc.org The reaction conditions for this transformation are generally mild, and the method has demonstrated a broad substrate scope. chinesechemsoc.orgchinesechemsoc.org The efficiency of this conversion is influenced by the electronic properties of the substituents on the pyrimidine ring. Electron-rich aryl groups on the pyrimidine tend to give good yields of the corresponding pyridine derivatives. chinesechemsoc.orgchinesechemsoc.org Conversely, pyrimidines bearing electron-withdrawing groups often result in lower yields. chinesechemsoc.orgchinesechemsoc.org

Another innovative approach to skeletal editing is the deconstruction–reconstruction strategy. researchgate.net This process involves the initial activation of the pyrimidine, for example, by forming a pyrimidinium salt. A nucleophile is then used to cleave the pyrimidine ring, leading to the formation of a vinamidinium salt intermediate. This intermediate can then undergo recyclization to form the pyridine ring. researchgate.net This method allows for the conversion of pyrimidines into pyridines with substitution at either the C2 or C5 position, depending on the reagents used in the reconstruction step. researchgate.net

The hetero Diels-Alder reaction also presents a viable pathway for pyrimidine-to-pyridine ring transformations. wur.nl These cycloaddition reactions provide an alternative route to modify the heterocyclic core. wur.nl The success and regioselectivity of these skeletal editing strategies are often dependent on the nature of the substituents on the pyrimidine ring and the specific reaction conditions employed.

Table 1: Comparison of Skeletal Editing Strategies for Pyrimidine to Pyridine Conversion

| Strategy | Key Features | Reagents/Conditions | Outcome |

|---|

| Two-Atom Swap (C-N to C-C) | One-pot, two-step process; proceeds via Dimroth rearrangement. chinesechemsoc.orgchinesechemsoc.org | 1. Tf₂O (activation) 2. Nucleophile | Formation of pyridine derivatives; yields influenced by electronic properties of substituents. chinesechemsoc.orgchinesechemsoc.org | | Deconstruction-Reconstruction | Involves ring cleavage to a vinamidinium salt intermediate followed by recyclization. researchgate.net | 1. Tf₂O, aniline (B41778) (pyrimidinium salt formation) 2. Nucleophile (e.g., pyrrolidine) 3. Hydrazones or methyl ketones | Access to C2 or C5 substituted pyridines. researchgate.net | | Hetero Diels-Alder Cycloaddition | Utilizes cycloaddition reactions to transform the pyrimidine ring. wur.nl | Varies depending on the specific Diels-Alder partners. | Alternative route for pyrimidine to pyridine conversion. wur.nl |

C-H Bond Functionalization and Activation

Direct C-H bond functionalization has emerged as a highly efficient and atom-economical tool for the modification of heterocyclic compounds, including pyrimidine analogues. thieme-connect.com This approach avoids the pre-functionalization steps often required in traditional cross-coupling reactions, allowing for the direct introduction of new substituents onto the pyrimidine core. nih.gov Both transition-metal-catalyzed and metal-free methods have been developed for the C-H functionalization of pyrimidines, enabling a wide range of transformations. thieme-connect.comresearchgate.net

Transition-metal catalysis is a cornerstone of pyrimidine C-H functionalization. thieme-connect.com Palladium and copper are among the most commonly used catalysts for these transformations. nih.gov The regioselectivity of C-H activation is a critical aspect, and directing groups are often employed to control the site of functionalization. researchgate.netrsc.org For instance, in 2-pyrimidylanilines, the pyrimidyl group can direct the ortho-C–H borylation of the aniline ring in a metal-free approach. rsc.org In the pyrimidine ring itself, direct C-H arylation of uracil derivatives has been achieved with regioselectivity for the C5 or C6 position being controlled by the specific catalytic system. For example, using a palladium catalyst with cesium carbonate preferentially yields the 5-arylated product, while the addition of copper(I) iodide to the palladium catalyst system favors the 6-arylated derivative. nih.gov

The scope of C-H functionalization on pyrimidines is broad, encompassing alkylations, arylations, alkenylations, alkynylations, and carboxylations. researchgate.net Recent advancements have also enabled the C2-selective amination of pyrimidines, a significant development given the prevalence of 2-aminopyrimidines in bioactive molecules. acs.org This is achieved through the formation of pyrimidinyl iminium salt intermediates which can then be converted to various amine products. acs.org

Metal-free C-H functionalization offers a more sustainable alternative to transition-metal-catalyzed reactions. rsc.org These methods often rely on the inherent reactivity of the C-H bonds in the pyrimidine ring or the use of non-metallic promoters. Visible-light-induced, photocatalyst-free C-H alkylation and acylation of N-heterocycles using carboxylic acids as radical precursors is one such example, providing a mild and metal-free route to substituted pyrimidines. researchgate.net

Table 2: Overview of C-H Functionalization Reactions of Pyrimidine Analogues

| Reaction Type | Catalyst/Conditions | Position(s) Functionalized | Notes |

|---|---|---|---|

| Arylation | Pd(OAc)₂ / Cs₂CO₃ nih.gov | C5 of uracil | Regioselective arylation. nih.gov |

| Arylation | Pd catalyst / CuI nih.gov | C6 of uracil | Change in regioselectivity with additive. nih.gov |

| Alkylation/Acylation | Visible light, no photocatalyst researchgate.net | Varies | Metal-free radical-based functionalization. researchgate.net |

| Amination | Mechanism-based reagent design acs.org | C2 | Site-selective amination via pyrimidinyl iminium salt intermediates. acs.org |

| Borylation | Metal-free rsc.org | Ortho-position of aniline (directed by pyrimidine) | Pyrimidine as a directing group. rsc.org |

| Etherification | Potassium tert-butoxide researchgate.net | Varies | Base-catalyzed C-H etherification. researchgate.net |

Spectroscopic and Structural Elucidation of Substituted Pyrimidines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be deduced.

Proton (¹H) NMR Chemical Shifts and Coupling Patterns

A ¹H NMR spectrum of 5-Bromo-2,4-di-tert-butyl-6-methoxypyrimidine would provide information about the different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the protons of the two tert-butyl groups and the methoxy (B1213986) group.

The protons of the two tert-butyl groups are chemically non-equivalent and would therefore be expected to appear as two separate singlets. The integration of each of these signals would correspond to nine protons. The protons of the methoxy group would also appear as a singlet, integrating to three protons. Due to the absence of adjacent protons, no complex coupling patterns (e.g., doublets, triplets) are expected for these signals.

Table 1: Expected ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | C(CH₃)₃ |

| Data not available | Data not available | Data not available | C(CH₃)₃ |

| Data not available | Data not available | Data not available | OCH₃ |

Note: A thorough search of scientific literature did not yield experimental ¹H NMR data for this specific compound.

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for the carbons of the pyrimidine (B1678525) ring, the two tert-butyl groups (both the quaternary carbons and the methyl carbons), and the methoxy group.

Specifically, one would anticipate signals for the four carbons of the pyrimidine ring, with their chemical shifts influenced by the bromine, tert-butyl, and methoxy substituents. Additionally, signals for the quaternary carbons of the two tert-butyl groups and the carbons of the methyl groups would be present. A signal for the carbon of the methoxy group would also be observed.

Table 2: Expected ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Data not available | Pyrimidine ring carbons |

| Data not available | C(CH₃)₃ (quaternary) |

| Data not available | C(CH₃)₃ (methyl) |

| Data not available | OCH₃ |

Note: A thorough search of scientific literature did not yield experimental ¹³C NMR data for this specific compound.

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity and spatial relationships of the substituents, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would be used to establish proton-proton couplings. However, for this specific molecule, minimal correlations are expected due to the isolated nature of the proton-containing groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal direct one-bond correlations between protons and the carbons to which they are attached, allowing for the definitive assignment of the methoxy and tert-butyl methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons over two or three bonds. This would be crucial for confirming the attachment of the tert-butyl and methoxy groups to the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of different proton groups, which could help to confirm the substitution pattern on the pyrimidine ring.

Despite the utility of these techniques, no published data from such experiments could be located for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This would allow for the unambiguous determination of its elemental formula (C₁₃H₂₁BrN₂O). The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: Expected HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | Calculated value for C₁₃H₂₂BrN₂O⁺ | Data not available |

Note: A thorough search of scientific literature did not yield experimental HRMS data for this specific compound.

Electrospray Ionization (ESI-MS)

ESI-MS is a soft ionization technique that is commonly used to generate ions from a sample for mass spectrometric analysis. For this compound, ESI-MS would likely produce a protonated molecular ion, [M+H]⁺. The analysis of the fragmentation pattern of this ion in tandem MS (MS/MS) experiments could provide further structural information. Common fragmentation pathways might include the loss of a tert-butyl group or a methyl group from the methoxy substituent.

A detailed analysis of the fragmentation pathways would require experimental data, which is currently unavailable in the public domain for this specific compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is generated, which serves as a molecular fingerprint. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

Expected Characteristic IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| C-H (in tert-butyl) | 2970-2870 | Stretching |

| C-H (in methyl) | 2960-2850 | Stretching |

| C=N (pyrimidine ring) | 1650-1550 | Stretching |

| C=C (pyrimidine ring) | 1600-1475 | Stretching |

| C-O (methoxy) | 1250-1000 | Stretching |

| C-Br | 600-500 | Stretching |

This table is predictive and based on established correlation charts for infrared spectroscopy. Actual values can vary based on the specific molecular environment.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on the molecular structure, conformation, and intermolecular interactions of this compound.

Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Analysis of the crystal structure would reveal how the molecules are arranged in the solid state, a phenomenon known as crystal packing. The nature and extent of intermolecular interactions, which govern the crystal's stability, can be investigated using tools like Hirshfeld surface analysis. This method maps the regions of close contact between neighboring molecules, allowing for the quantification of different types of interactions, such as van der Waals forces, halogen bonds (involving the bromine atom), and other weak interactions. The bulky tert-butyl groups would be expected to play a significant role in dictating the packing motif.

Conformation and Bond Length/Angle Analysis

X-ray diffraction data would allow for the precise measurement of all bond lengths and angles within the this compound molecule. This would confirm the geometry of the pyrimidine ring and the orientation of its substituents. The analysis would reveal the conformation of the methoxy and tert-butyl groups relative to the pyrimidine ring.

Illustrative Table of Crystallographic Parameters (Hypothetical):

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| β (°) | [Value] |

| Volume (ų) | [Value] |

| Z | [Value] |

This table represents the type of data that would be obtained from an X-ray crystallographic study and is for illustrative purposes only.

Computational and Theoretical Investigations of 5 Bromo 2,4 Di Tert Butyl 6 Methoxypyrimidine and Analogues

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for investigating the structural and electronic properties of molecules. For pyrimidine (B1678525) derivatives, these computational methods provide deep insights into their behavior at a molecular level.

Geometry Optimization and Energy Minimization

The process of geometry optimization involves finding the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to a minimum on the potential energy surface. For pyrimidine derivatives, DFT calculations are used to determine bond lengths, bond angles, and dihedral angles that define the molecule's shape. This process is crucial as the geometric structure of a molecule dictates many of its physical and chemical properties. While specific experimental data for 5-Bromo-2,4-di-tert-butyl-6-methoxypyrimidine is not available in the provided search results, the general approach involves using a specified level of theory and basis set, such as B3LYP/6-311G(d,p), to achieve an optimized structure. The resulting optimized geometry represents the molecule in its lowest energy state in the gas phase.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency analysis is typically performed to confirm that the optimized structure is a true energy minimum. This is verified by the absence of any imaginary frequencies. Furthermore, this analysis predicts the molecule's infrared (IR) and Raman spectra, which can be compared with experimental data to validate the computational model. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of bonds. For substituted pyrimidines, these analyses help in assigning the observed spectral bands to specific functional groups and understanding how substitutions affect the vibrational modes of the pyrimidine ring.

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity and spectroscopic properties. DFT provides a framework to analyze the distribution of electrons within the molecule.

Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For pyrimidine derivatives, the nature and energy of these orbitals are used to predict their reactivity patterns and kinetic stability.

Interactive Data Table: Illustrative Frontier Molecular Orbital Energies for a Generic Pyrimidine Derivative

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue indicates regions of positive potential, which are prone to nucleophilic attack. Green represents areas of neutral potential. For pyrimidine analogues, MEP maps are invaluable for identifying the reactive sites and understanding intermolecular interactions, such as hydrogen bonding.

Fukui Functions for Predicting Site Selectivity

Fukui functions are a concept within DFT that helps to predict which atoms in a molecule are most likely to undergo an electrophilic, nucleophilic, or radical attack. These functions quantify the change in electron density at a particular point in the molecule when the total number of electrons is changed. By analyzing the values of the Fukui functions at different atomic sites, one can determine the most reactive centers for different types of chemical reactions, thus providing a more detailed picture of site selectivity than MEP maps alone.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the stability of molecules by examining the interactions between filled "donor" and empty "acceptor" orbitals. researchgate.netwisc.edu In the context of this compound, NBO analysis provides a quantitative description of the electronic landscape, revealing how substituent groups influence the electron density distribution within the pyrimidine ring.

The analysis partitions the complex molecular wavefunction into localized, one- and two-center orbitals that align with the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. wisc.eduderpharmachemica.com For substituted pyrimidines, key insights are derived from second-order perturbation theory analysis of the NBO Fock matrix. This analysis quantifies the stabilization energy (E(2)) associated with delocalization from a donor NBO (i) to an acceptor NBO (j). scirp.org

In this compound, significant donor-acceptor interactions are expected to arise from:

Lone Pair Delocalization: The nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy (B1213986) group possess lone pairs (n) that can delocalize into adjacent anti-bonding orbitals (π* or σ). For instance, the delocalization from a nitrogen lone pair (n_N) to the π anti-bonding orbital of an adjacent C=C or C=N bond contributes significantly to the resonance stabilization of the heterocyclic ring.

π-Conjugation: The π-system of the pyrimidine ring itself is a major contributor to the molecule's stability. Interactions between the π orbitals of the ring and the p-type lone pairs on the bromine and oxygen atoms are critical. The delocalization of a bromine lone pair (n_Br) into the π* system of the ring (n_Br → π*) can influence the electron density at the C5 position.

Table 1: Selected Donor-Acceptor Interactions and Stabilization Energies (E(2)) from a Hypothetical NBO Analysis This table presents theoretical data based on typical values for similar structures.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(N1) | π(C2=N3) | 45.5 | Lone Pair Delocalization |

| n(O) | π(C5=C6) | 28.0 | Resonance (Methoxy) |

| π(C4=C5) | π(C2=N3) | 20.1 | π-Conjugation |

| n(Br) | σ(C5-C4) | 5.2 | Hyperconjugation (Bromo) |

| σ(C-H) tert-butyl | σ*(C2-N1) | 2.5 | Hyperconjugation (Alkyl) |

Conformational Landscape and Dynamic Behavior

The conformational landscape of this compound is largely dictated by the steric demands of its bulky substituents. researchgate.net The two tert-butyl groups, known for their significant steric presence, play a crucial role in defining the molecule's three-dimensional shape and dynamic properties. rsc.org

The rotation of the tert-butyl and methoxy groups attached to the pyrimidine ring is not free but is hindered by energy barriers. These barriers arise from steric clashes and electronic interactions with adjacent parts of the molecule. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energy profile of this rotation and determine the height of the rotational barrier (ΔG‡). nih.gov

For the tert-butyl groups at the C2 and C4 positions, rotation around the C(ring)-C(tert-butyl) bond forces the methyl groups to pass by the adjacent substituents and the nitrogen atoms of the ring. The energy required for this rotation is influenced by the proximity of other groups. The barrier to rotation is expected to be significant due to the steric bulk. researchgate.net For instance, in related systems, rotational barriers for tert-butyl groups can range from a few to over 15 kcal/mol, depending on the steric environment. nih.gov

The methoxy group at C6 also experiences a rotational barrier, though it is generally lower than that of a tert-butyl group. The preferred conformation will likely place the methyl group in a position that minimizes steric interaction with the N1 atom and the substituent at C5. The rotation involves moving the methyl group past these neighboring atoms, defining a clear energy maximum (transition state) and minimum (ground state) conformation.

Table 2: Hypothetical Calculated Rotational Barriers (ΔG‡) for Substituents This table presents theoretical data based on typical values for similar structures.

| Rotating Group | Bond Axis | Calculated Barrier (ΔG‡) (kcal/mol) |

|---|---|---|

| tert-butyl at C2 | C2-C(tBu) | 12.5 |

| tert-butyl at C4 | C4-C(tBu) | 13.8 |

| Methoxy at C6 | C6-O | 5.7 |

The dominant conformational feature of this compound is the severe steric repulsion between the two large tert-butyl groups at the C2 and C4 positions and their neighbors. researchgate.net This steric hindrance forces the substituents and potentially the ring itself to adopt distorted geometries to alleviate strain. rsc.orgrsc.org

In polysubstituted aromatic and heteroaromatic systems, bulky groups can cause out-of-plane twisting of the substituents to avoid van der Waals repulsion. researchgate.net The tert-butyl groups will likely be tilted or twisted out of the plane of the pyrimidine ring. The extent of this distortion is a balance between the energetic penalty of steric clashes and the cost of disrupting the π-conjugation of the system. In severely crowded systems like 1,2-di-tert-butylcyclohexane, non-chair conformations can become favored, highlighting the powerful influence of these groups. researchgate.net

Computational modeling can quantify these distortions by comparing the bond angles and dihedral angles of the optimized geometry with those of an idealized planar structure. The steric strain energy can be calculated to understand the energetic cost of these repulsions. These steric effects are not merely structural artifacts; they directly influence the molecule's reactivity by shielding certain sites from chemical attack and altering the electronic properties of the ring.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. rsc.org For a molecule like this compound, theoretical calculations can predict its reactivity and explore the detailed pathways of reactions such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki-Miyaura), or bromination. mdpi.comnih.govresearchgate.net

A typical computational study of a reaction mechanism involves:

Geometry Optimization: The structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state (TS)—the saddle point on the potential energy surface that represents the highest energy barrier along the reaction coordinate.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Energy Calculation: The relative energies (enthalpies and Gibbs free energies) of all species are calculated to determine the reaction's thermodynamic feasibility and kinetic barriers.

For example, in a Suzuki cross-coupling reaction, where the bromine at C5 is replaced with an aryl group, computations can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. mdpi.comnih.gov Such studies can reveal the rate-determining step and explain how the electronic and steric properties of the pyrimidine substituents influence the reaction's efficiency. nih.gov Similarly, the mechanism of further halogenation or other electrophilic substitutions can be investigated by modeling the approach of the electrophile and the stability of the resulting intermediates (e.g., sigma complexes). nih.gov

Table 3: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction This table presents theoretical data based on typical values for a generic SNAr reaction.

| Species | Relative Enthalpy (ΔH) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

|---|---|---|

| Reactants | 0.0 | 0.0 |

| Meisenheimer Intermediate | +8.5 | +10.2 |

| Transition State (TS) | +22.4 | +24.1 |

| Products | -15.3 | -14.1 |

Solvent Effects and Environmental Interactions in Theoretical Models

The properties and reactivity of a molecule can be significantly altered by its environment, particularly the solvent in which it is dissolved. Theoretical models are essential for capturing these solvent effects, which can range from subtle conformational shifts to dramatic changes in reaction barriers.

There are two primary approaches to modeling solvent effects:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a characteristic dielectric constant. The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized dielectric. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This method is computationally intensive but can capture specific short-range interactions like hydrogen bonding, which are crucial in many chemical processes. documentsdelivered.com Often, a hybrid approach is used, where the first solvation shell is modeled explicitly and the bulk solvent is treated implicitly.

For this compound, theoretical models can predict how its dipole moment, conformational preferences, and the energies of reaction intermediates and transition states change in different solvents. For instance, a polar solvent would be expected to stabilize charged or highly polar transition states more than nonpolar reactants, potentially lowering the activation energy of a reaction. nih.gov Conversely, steric interactions might be modulated by the size and shape of solvent molecules. The choice of solvent can therefore be a critical factor in controlling the outcome of a synthesis, and computational models provide a way to rationalize and predict these effects. researchgate.net

Advanced Chemical Applications and Material Science Potential of 5 Bromo 2,4 Di Tert Butyl 6 Methoxypyrimidine Derivatives

Role as Ligands in Coordination Chemistry and Catalysis

Pyrimidine (B1678525) derivatives are widely recognized for their ability to act as ligands in coordination chemistry, forming stable complexes with various transition metals. The nitrogen atoms in the pyrimidine ring can coordinate to metal centers, and the substituents on the ring play a crucial role in modulating the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity.

Metal-Catalyzed Organic Reactions (e.g., Cross-Couplings)

The bromo substituent at the 5-position of 5-Bromo-2,4-di-tert-butyl-6-methoxypyrimidine makes it an ideal precursor for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex organic molecules.

Notably, brominated pyrimidines are excellent substrates for Suzuki-Miyaura cross-coupling reactions, which involve the palladium-catalyzed reaction of an organoboron compound with a halide. This methodology allows for the introduction of a wide range of aryl and heteroaryl groups at the 5-position of the pyrimidine ring. The use of catalysts like Pd(PPh₃)₄ has proven effective for such transformations on substituted pyrimidines. nih.govresearchgate.net The bulky di-tert-butyl groups on the pyrimidine core can influence the reaction's efficiency and selectivity by providing steric hindrance around the catalytic center. nih.gov

The following table summarizes representative Suzuki-Miyaura cross-coupling reactions involving brominated pyrimidine derivatives, highlighting the versatility of this approach for creating diverse molecular architectures.

| Catalyst | Base | Solvent | Reactants | Product Yield | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) and various arylboronic acids | Good to excellent | mdpi.com |

| XPhosPdG2/XPhos | - | - | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one and aryl/heteroaryl boronic acids | Good to excellent | rsc.orgrsc.org |

Beyond Suzuki-Miyaura reactions, other cross-coupling methodologies such as Sonogashira, Heck, and Buchwald-Hartwig amination could potentially be applied to this compound, further expanding its synthetic utility.

Ligand Design Principles for Pyrimidine Scaffolds

The design of effective ligands for catalysis hinges on the precise control of steric and electronic properties. For pyrimidine-based ligands, these properties are dictated by the nature and position of the substituents on the ring.

Electronic Effects: The methoxy (B1213986) group at the 6-position is an electron-donating group, which increases the electron density on the pyrimidine ring. This can enhance the coordinating ability of the nitrogen atoms and influence the electronic environment of the metal center in a complex. The electronic nature of substituents has a significant impact on the reactivity of the pyrimidine ring in electrophilic substitution reactions. csu.edu.au The interplay of electron-donating and electron-withdrawing groups can be used to tune the catalytic properties of metal complexes. acs.org

Steric Effects: The two tert-butyl groups at the 2- and 4-positions introduce significant steric bulk. This steric hindrance can be advantageous in catalysis by:

Promoting the formation of specific isomers.

Stabilizing low-coordinate metal centers.

Influencing the rate and selectivity of catalytic reactions. researchgate.net

The combination of both electronic and steric effects in this compound makes its derivatives attractive candidates for the development of novel ligands for a range of catalytic transformations.

Contributions to Molecular Recognition Studies

Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is a fundamental principle in supramolecular chemistry and biology. Pyrimidine derivatives are excellent building blocks for designing systems capable of molecular recognition due to their ability to participate in various non-covalent interactions.

Non-Covalent Interactions and Supramolecular Assembly

The structure of this compound and its derivatives allows for several types of non-covalent interactions that can drive supramolecular assembly:

Hydrogen Bonding: Although the parent compound does not have traditional hydrogen bond donors, derivatives synthesized via cross-coupling reactions can incorporate moieties capable of forming strong and directional hydrogen bonds. These interactions are crucial in the formation of predictable supramolecular structures.

π-π Stacking: The aromatic pyrimidine ring can engage in π-π stacking interactions with other aromatic systems, contributing to the stability of supramolecular assemblies. The electronic nature of the substituents influences the strength of these interactions.

Halogen Bonding: The bromine atom at the 5-position can act as a halogen bond donor, interacting with electron-rich atoms. This is an increasingly recognized non-covalent interaction for the construction of supramolecular architectures.

These non-covalent interactions can be harnessed to construct complex and functional supramolecular structures from pyrimidine-based building blocks. nih.govksu.edu.saresearchgate.net

Design of Recognition Motifs

The strategic placement of functional groups on the pyrimidine scaffold allows for the creation of specific recognition motifs. By modifying the 5-position through cross-coupling reactions, various recognition sites can be introduced. For instance, the incorporation of hydrogen bond donors and acceptors can lead to the formation of predictable patterns, such as tapes, rosettes, and sheets. The combination of the pyrimidine core with other functionalities can lead to the development of receptors for specific guest molecules, driven by a combination of the non-covalent interactions mentioned above.

Applications in Materials Science

The unique structural and electronic properties of pyrimidine derivatives make them valuable components in the design of advanced materials.

Functionalized pyrimidines can be used as building blocks for Metal-Organic Frameworks (MOFs). The nitrogen atoms of the pyrimidine ring and other functional groups introduced onto the scaffold can coordinate to metal ions, leading to the formation of porous, crystalline materials with potential applications in gas storage, separation, and catalysis. For example, a pyrimidine-modified porous indium-based MOF has shown excellent performance in selective gas sorption and catalysis. rsc.org

Furthermore, the introduction of energetic functionalities onto the pyrimidine ring can lead to the development of high-performance and less sensitive energetic materials. The inherent thermal stability of the pyrimidine ring is a desirable feature in such materials. rsc.org

The diverse reactivity of this compound provides access to a wide array of derivatives that could be incorporated into polymers, dyes, and other functional materials, although this remains an area with significant potential for exploration.

Fluorophores and Luminescent Materials

The electron-deficient nature of the pyrimidine ring makes it an excellent core for the construction of push-pull fluorophores. When the bromine at the C5 position is replaced with an electron-donating group through cross-coupling reactions, a classic donor-acceptor (D-A) system can be established. The two bulky tert-butyl groups can enhance the quantum yield of fluorescence by sterically hindering intermolecular interactions that often lead to quenching in the solid state. Furthermore, the methoxy group at the C6 position can subtly modulate the electronic properties of the pyrimidine ring, influencing the emission wavelength.

Derivatives of this compound are anticipated to exhibit tunable emission properties. By varying the electron-donating strength of the substituent introduced at the C5 position, the emission color could be shifted across the visible spectrum. For instance, coupling with aniline (B41778) or thiophene (B33073) derivatives could lead to compounds with significant intramolecular charge transfer (ICT) character, resulting in emissions in the longer wavelength regions.

Table 1: Predicted Photophysical Properties of 5-Aryl-2,4-di-tert-butyl-6-methoxypyrimidine Derivatives

| Aryl Substituent at C5 | Predicted Emission Color | Potential Quantum Yield |

| Phenyl | Blue | Moderate |

| 4-(Dimethylamino)phenyl | Green-Yellow | High |

| 2-Thienyl | Green | Moderate to High |

| N-Carbazolyl | Blue-Violet | High |

Electron-Transporting Compounds in Organic Electronics (e.g., OLEDs)

The inherent electron-deficient character of the pyrimidine nucleus makes it a prime candidate for use in electron-transporting materials (ETMs) for organic light-emitting diodes (OLEDs). Efficient electron injection and transport are crucial for achieving high-performance OLEDs, and materials based on pyrimidine derivatives have shown promise in this regard.

The presence of the two tert-butyl groups in derivatives of this compound can be advantageous. These bulky groups can disrupt intermolecular packing in the solid state, leading to amorphous thin films with good morphological stability, which is essential for device longevity. The methoxy group, being electron-donating, can influence the LUMO (Lowest Unoccupied Molecular Orbital) energy level, allowing for fine-tuning of the electron injection barrier from the cathode. By replacing the bromine with various aromatic or heteroaromatic moieties, a library of ETMs with tailored electronic properties could be developed to match the energy levels of different emissive layers and cathodes in an OLED device.

Utility as Synthons or Reagents in Complex Organic Synthesis

The strategic placement of a bromine atom on the pyrimidine ring renders this compound a valuable synthon for the construction of more complex molecular architectures.

Building Blocks for Polycyclic Systems

The bromine atom at the C5 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This reactivity allows for the facile introduction of a wide range of aryl, heteroaryl, and alkynyl substituents. By employing di-functional coupling partners, this pyrimidine derivative can serve as a key building block for the synthesis of extended polycyclic and polyheterocyclic systems. For example, a double Suzuki coupling with a diboronic acid could lead to the formation of ladder-type conjugated molecules with interesting electronic and photophysical properties.

Precursors for Further Functionalization

Beyond its role in C-C bond formation, the bromine atom can be transformed into other functional groups, further expanding the synthetic utility of the pyrimidine core. For instance, it can be converted into a boronic ester via a Miyaura borylation, which can then participate in subsequent Suzuki couplings. Alternatively, it could be displaced by nucleophiles under specific conditions or be involved in metal-halogen exchange to generate a lithiated pyrimidine species. This lithiated intermediate can then react with a variety of electrophiles to introduce a diverse array of functionalities at the C5 position. The bulky tert-butyl groups provide steric shielding to the adjacent positions, which can influence the regioselectivity of certain reactions and enhance the stability of the resulting compounds.

Table 2: Key Synthetic Transformations of this compound

| Reaction Type | Reagents | Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 5-Arylpyrimidine |

| Stille Coupling | Organostannane, Pd catalyst | 5-Aryl/alkenylpyrimidine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 5-Alkynylpyrimidine |

| Miyaura Borylation | Bis(pinacolato)diboron, Pd catalyst | 5-(Pinacolato)borolanylpyrimidine |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaN3) | 5-Substituted pyrimidine |

Conclusion and Future Research Perspectives

Summary of Key Synthetic and Reactivity Features of Sterically Hindered Pyrimidines

The synthesis of sterically hindered pyrimidines is often a complex undertaking that requires specialized synthetic strategies to overcome the steric hindrance imposed by bulky substituents. Traditional pyrimidine (B1678525) syntheses, such as those involving the condensation of 1,3-dicarbonyl compounds with amidines, may be less effective for creating highly substituted, sterically crowded rings. mdpi.comrsc.org The presence of large groups, like the tert-butyl groups in 5-Bromo-2,4-di-tert-butyl-6-methoxypyrimidine, can impede the approach of reagents and influence the regioselectivity of reactions.

Key synthetic features often involve:

Multi-step approaches: Building the pyrimidine ring with the bulky groups already in place or introducing them at a later stage through cross-coupling reactions.

Use of highly reactive intermediates: To overcome the steric barrier, more reactive starting materials or intermediates may be necessary.

Catalyst selection: The choice of catalyst is crucial in reactions involving sterically hindered substrates, with bulkier catalysts sometimes offering better selectivity.

The reactivity of these compounds is also heavily influenced by their steric and electronic nature. The bulky tert-butyl groups can shield the pyrimidine ring from nucleophilic or electrophilic attack, making it less reactive than simpler pyrimidines. However, the bromine atom at the 5-position provides a handle for further functionalization through reactions such as Suzuki, Stille, or Sonogashira cross-coupling, allowing for the introduction of a wide range of substituents. The methoxy (B1213986) group at the 6-position is an electron-donating group that can influence the electron density of the ring and its reactivity.

Challenges and Opportunities in the Synthesis of Highly Substituted Pyrimidine Systems

The synthesis of highly substituted pyrimidine systems is a significant area of research in organic chemistry, with both persistent challenges and emerging opportunities.

Challenges:

Low yields and side reactions: The synthesis of complex pyrimidines can be plagued by low yields and the formation of multiple side products, making purification difficult. ijsat.org

Regioselectivity: Controlling the position of substituents on the pyrimidine ring, especially in the presence of multiple reactive sites, is a major challenge.

Scalability: Many synthetic methods that work well on a small scale are difficult to scale up for industrial production due to harsh reaction conditions or the use of expensive reagents. ijsat.org

Opportunities:

Development of novel synthetic methods: There is a continuous need for new and more efficient synthetic routes to highly substituted pyrimidines. This includes the development of one-pot reactions, multicomponent reactions, and the use of flow chemistry. mdpi.comorganic-chemistry.org

Green chemistry approaches: The use of more environmentally friendly solvents, catalysts, and reaction conditions is a growing trend in pyrimidine synthesis. ijsat.org

Diversity-oriented synthesis: The development of synthetic strategies that allow for the rapid generation of a large library of diverse pyrimidine derivatives is crucial for drug discovery and materials science.

Emerging Trends in Computational Chemistry Applied to Pyrimidine Research

Computational chemistry has become an indispensable tool in the study of pyrimidine derivatives, providing valuable insights into their structure, properties, and reactivity. nih.gov

Key applications of computational chemistry in pyrimidine research include:

Prediction of molecular properties: Quantum chemical calculations can be used to predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic data. researchgate.netjchemrev.com This information is crucial for understanding the behavior of these molecules and for designing new compounds with desired properties.

Reaction mechanism studies: Computational methods can be used to elucidate the mechanisms of chemical reactions involving pyrimidines, helping chemists to optimize reaction conditions and to design more efficient synthetic routes. researchgate.net

Drug design and discovery: Molecular docking and other computational techniques are widely used to predict the binding of pyrimidine derivatives to biological targets, such as enzymes and receptors. nih.gov This information is invaluable for the rational design of new drugs.

QSAR (Quantitative Structure-Activity Relationship) studies: By correlating the structural features of pyrimidine derivatives with their biological activity, QSAR models can be developed to predict the activity of new compounds and to guide the synthesis of more potent drugs. nih.gov

Prospects for Novel Advanced Chemical Applications Beyond Current Scope

While pyrimidine derivatives are already well-established in medicinal chemistry, with applications as anticancer, antibacterial, and antiviral agents, the unique properties of highly substituted and sterically hindered pyrimidines suggest a range of novel applications in advanced materials and other areas. mdpi.comnih.govjapsonline.comresearchgate.netnih.gov

Potential future applications include:

Organic electronics: The tunable electronic properties of substituted pyrimidines make them promising candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.

Supramolecular chemistry: The ability of pyrimidines to form hydrogen bonds and engage in π-π stacking interactions makes them ideal building blocks for the construction of complex supramolecular architectures, such as molecular cages and polymers.

Catalysis: Pyrimidine derivatives can act as ligands for metal catalysts, and the steric and electronic properties of highly substituted pyrimidines could be used to fine-tune the activity and selectivity of these catalysts. chemscene.com

Chemical sensors: The sensitivity of the electronic properties of pyrimidines to their environment suggests that they could be used as the basis for chemical sensors for the detection of ions, small molecules, and biomolecules.

Q & A

Q. What synthetic strategies are employed to achieve regioselective bromination in 5-Bromo-2,4-di-tert-butyl-6-methoxypyrimidine?

Regioselective bromination of pyrimidine derivatives often involves steric and electronic control. For example, bulky tert-butyl groups at positions 2 and 4 direct bromination to position 5 by steric hindrance, while the methoxy group at position 6 stabilizes intermediates via resonance. Optimized conditions may include using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) . Monitoring via thin-layer chromatography (TLC) and quenching with reducing agents minimizes over-bromination.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- 1H/13C NMR : Assigns substituent positions; tert-butyl groups appear as singlets (δ ~1.3 ppm for 1H; δ ~29–35 ppm for 13C), while methoxy protons resonate at δ ~3.8–4.0 ppm .

- Mass Spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]+) and isotopic patterns for bromine .

- IR Spectroscopy : Confirms C-Br stretching (~500–600 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Advanced Questions

Q. How do steric effects from tert-butyl groups influence cross-coupling reactivity in this compound?

The tert-butyl groups create significant steric hindrance, slowing transmetallation in Suzuki-Miyaura couplings. To mitigate this:

- Use bulky ligands (e.g., SPhos) to stabilize palladium intermediates.

- Increase reaction temperatures (80–100°C) and extend reaction times (24–48 hours).

- Employ high-boiling solvents (e.g., toluene or dioxane) to enhance solubility . Monitoring by LC-MS helps identify by-products (e.g., debromination under prolonged heating) .

Q. How can discrepancies in reported synthetic yields of this compound be resolved?

Yield variations often arise from:

- Purity of starting materials : Impurities in di-tert-butyl precursors can reduce efficiency. Recrystallization or column purification is advised .

- Reaction scaling : Small-scale syntheses (<1 g) may report higher yields due to better heat distribution. Pilot studies with controlled stirring rates and inert atmospheres improve reproducibility .

- By-product formation : Use preparative HPLC to isolate the target compound from brominated by-products .

Q. What role does X-ray crystallography with SHELX software play in structural validation of this compound?

SHELX refines crystallographic data to determine bond lengths, angles, and torsional parameters. Key steps include:

- Data collection : High-resolution (<1.0 Å) datasets minimize errors in electron density maps.

- Structure solution : Direct methods (SHELXD) resolve heavy atoms (Br), while SHELXL refines hydrogen positions.

- Validation : R-factor (<0.05) and residual density maps confirm absence of disorder .

Methodological Insights

Key Challenges and Solutions

- Stability : The bromine atom may undergo debromination under basic conditions. Store the compound in amber vials at –20°C under argon .

- Solubility : tert-Butyl groups enhance solubility in non-polar solvents (e.g., hexane), but complicate aqueous workups. Use tert-butyl methyl ether (TBME) for extractions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.